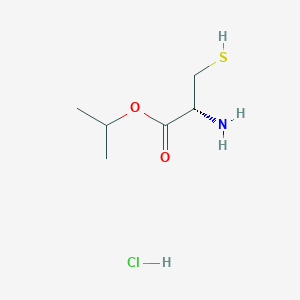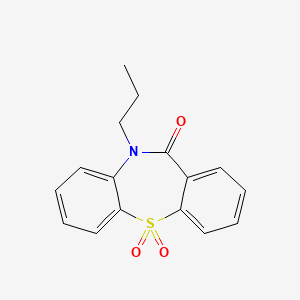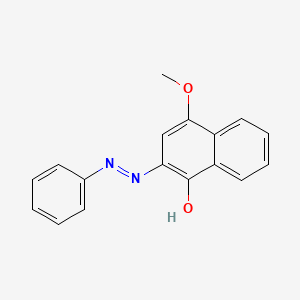
4-Methoxy-2-phenylazo-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-phenylazo-1-naphthol is an organic compound with the molecular formula C17H14N2O2. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenylazo-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from aniline derivatives. This diazonium salt is then coupled with 4-methoxy-1-naphthol under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-phenylazo-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogens, nitro groups, and sulfonic acids are typical substituents introduced under electrophilic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methoxy-2-phenylazo-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-phenylazo-1-naphthol involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins, potentially causing cytotoxic effects. The compound’s ability to form stable complexes with metals also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylazo-1-naphthol: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxy-1-phenylazo-naphthol: Positional isomer with different reactivity.
4-Methoxy-1-phenylazo-naphthol: Another positional isomer with unique properties.
Uniqueness
4-Methoxy-2-phenylazo-1-naphthol is unique due to the presence of the methoxy group at the 4-position, which influences its electronic properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications in dyeing and biological research .
Propiedades
Número CAS |
59900-33-3 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-methoxy-2-phenyldiazenylnaphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3 |
Clave InChI |
BXLAAHNBFBOJPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


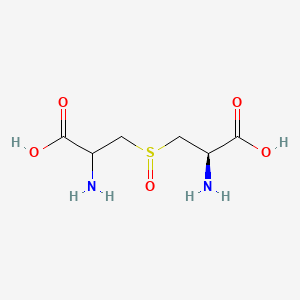

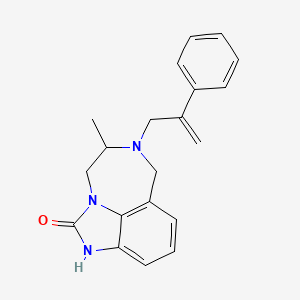
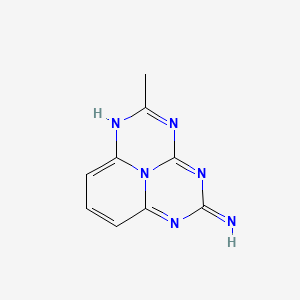

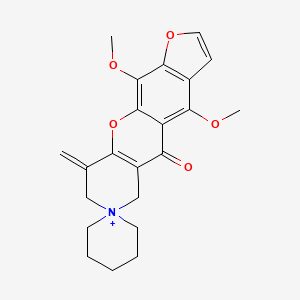

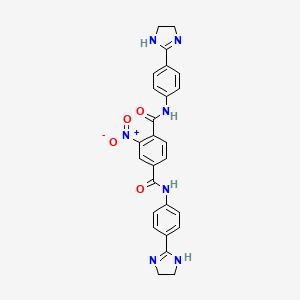
![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

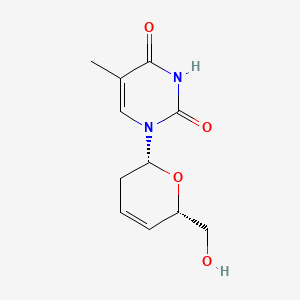
![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)
